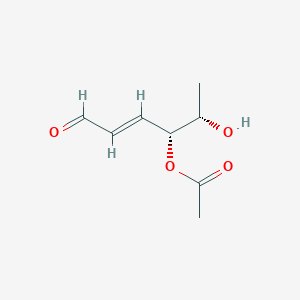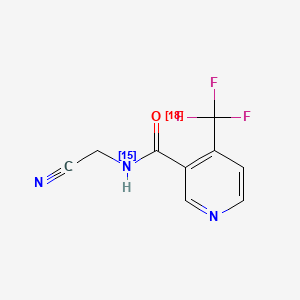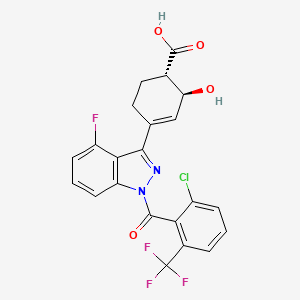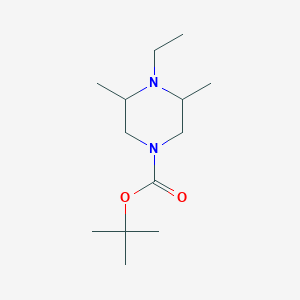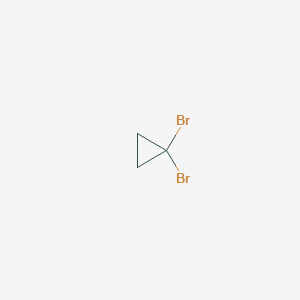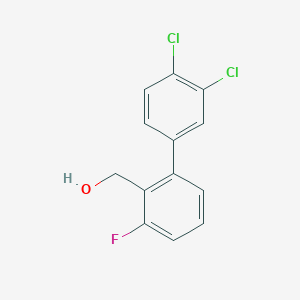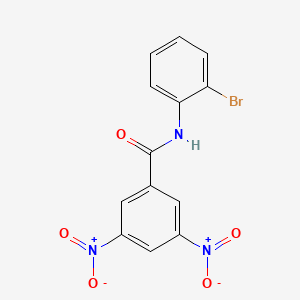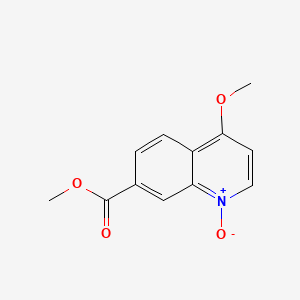
4-Methoxy-7-(methoxycarbonyl)quinoline 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-7-(methoxycarbonyl)quinoline 1-oxide is a quinoline derivative with the molecular formula C12H11NO4. This compound is known for its unique chemical structure and potential applications in various fields, including chemistry, biology, and medicine. The presence of both methoxy and methoxycarbonyl groups in its structure contributes to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-7-(methoxycarbonyl)quinoline 1-oxide typically involves the use of transition-metal catalyzed reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the reaction between 4-methoxyquinoline and methoxycarbonyl chloride in the presence of a base can yield the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium or copper .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
化学反应分析
Types of Reactions
4-Methoxy-7-(methoxycarbonyl)quinoline 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the N-oxide group back to the parent quinoline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring .
科学研究应用
4-Methoxy-7-(methoxycarbonyl)quinoline 1-oxide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
作用机制
The mechanism of action of 4-Methoxy-7-(methoxycarbonyl)quinoline 1-oxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular pathways involved in apoptosis and cell proliferation, making it a potential candidate for anticancer therapy .
相似化合物的比较
Similar Compounds
7-Quinolinecarboxylic acid, 4-methoxy-, methyl ester, 1-oxide: This compound shares a similar structure but differs in the position of the methoxy and methoxycarbonyl groups.
4-Methoxyquinoline: Lacks the methoxycarbonyl group, resulting in different chemical properties and reactivity.
Quinolinyl-pyrazoles: These compounds have a pyrazole ring fused to the quinoline structure, leading to distinct biological activities.
Uniqueness
Its ability to undergo various chemical reactions and its potential in drug discovery make it a valuable compound in scientific research .
属性
分子式 |
C12H11NO4 |
|---|---|
分子量 |
233.22 g/mol |
IUPAC 名称 |
methyl 4-methoxy-1-oxidoquinolin-1-ium-7-carboxylate |
InChI |
InChI=1S/C12H11NO4/c1-16-11-5-6-13(15)10-7-8(12(14)17-2)3-4-9(10)11/h3-7H,1-2H3 |
InChI 键 |
GWGKGHCNWYOTTC-UHFFFAOYSA-N |
规范 SMILES |
COC1=C2C=CC(=CC2=[N+](C=C1)[O-])C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


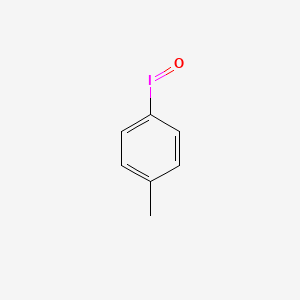
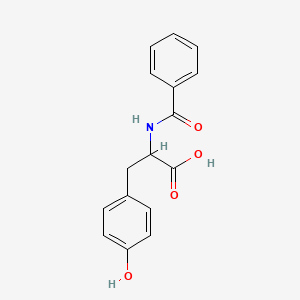

![3-{[3-(2,3-Difluorophenyl)-5-sulfanyl-1,2,4-triazol-4-yl]methyl}benzoic acid](/img/structure/B14071925.png)
